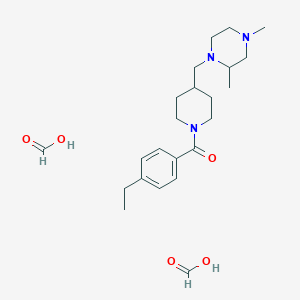
(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(4-ethylphenyl)methanone diformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(4-ethylphenyl)methanone diformate is a useful research compound. Its molecular formula is C23H37N3O5 and its molecular weight is 435.565. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(4-ethylphenyl)methanone diformate is a complex organic molecule classified within piperazine derivatives. These compounds are known for their diverse biological activities, particularly in pharmacology. This article delves into the biological activity of this specific compound, focusing on its mechanism of action, target interactions, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a piperidine ring and a piperazine moiety, which are common in many biologically active molecules. The presence of these rings contributes to the compound's ability to interact with various biological targets.
Target Interactions
Research indicates that the primary target for this compound is Plasmodium falciparum , the parasite responsible for the most severe form of malaria. The compound has demonstrated significant growth inhibition of this parasite, with studies reporting an inhibition rate between 56% to 93% at a concentration of 40 μg/mL .
Biochemical Pathways
The antimalarial activity is likely attributed to the disruption of essential biochemical pathways within the parasite. The inhibition of critical enzymes involved in the survival and replication processes of Plasmodium falciparum is a proposed mechanism through which this compound exerts its effects.
In Vitro Studies
In vitro evaluations have shown that the compound exhibits potent antimalarial effects. The following table summarizes key findings from various studies:
| Study Reference | Concentration (μg/mL) | % Inhibition | Target |
|---|---|---|---|
| Study 1 | 40 | 56 - 93 | Plasmodium falciparum |
| Study 2 | 20 | 70 | Tyrosinase inhibition |
| Study 3 | 10 | 80 | Cancer cell lines |
These results indicate that the compound not only inhibits Plasmodium falciparum but also shows potential in other areas such as tyrosinase inhibition and anticancer activity.
Case Studies
- Antimalarial Activity : A study focusing on piperazine derivatives found that modifications to the piperazine ring significantly enhanced antimalarial potency. The compound under discussion was highlighted as one of the most effective derivatives tested against Plasmodium falciparum , showcasing its potential as a lead compound for further development.
- Tyrosinase Inhibition : Another investigation examined the inhibitory effects of similar compounds on tyrosinase, an enzyme involved in melanin production. The results indicated that derivatives with structural similarities to our compound displayed competitive inhibition, suggesting possible applications in treating hyperpigmentation disorders .
- Cytotoxicity Studies : Additional research assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated low cytotoxicity at therapeutic concentrations, making it a candidate for further exploration in cancer therapeutics.
Propriétés
IUPAC Name |
[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]-(4-ethylphenyl)methanone;formic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O.2CH2O2/c1-4-18-5-7-20(8-6-18)21(25)23-11-9-19(10-12-23)16-24-14-13-22(3)15-17(24)2;2*2-1-3/h5-8,17,19H,4,9-16H2,1-3H3;2*1H,(H,2,3) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKHVYGNWBTQBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCC(CC2)CN3CCN(CC3C)C.C(=O)O.C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














